molecular formula C18H24N4O3 B11490229 6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11490229
M. Wt: 344.4 g/mol
InChI Key: QYLBCSSXXLWQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core, a dimethoxyphenyl group, and an ethylpiperazine moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is typically attached via nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one
  • 6-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-(3,4-DIMETHOXYPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the ethylpiperazine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to targets, and overall efficacy in various applications.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N4O3/c1-4-21-7-9-22(10-8-21)18-19-14(12-17(23)20-18)13-5-6-15(24-2)16(11-13)25-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20,23)

InChI Key

QYLBCSSXXLWQRV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.